

Voxelotor (Oxbryta®): A Scientific Review of its Clinical Withdrawal

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Compound of Interest		
Compound Name:	Voxelotor	
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Abstract: In September 2024, Pfizer Inc. announced the voluntary global withdrawal of **Voxelotor** (Oxbryta®), a first-in-class hemoglobin S (HbS) polymerization inhibitor previously granted accelerated approval for the treatment of sickle cell disease (SCD).[1][2] The decision was predicated on post-marketing clinical data indicating that the drug's overall benefit no longer outweighed its risks, specifically citing an imbalance in vaso-occlusive crises (VOCs) and fatal events.[1][2] This technical guide provides an in-depth examination of the scientific rationale behind **Voxelotor**'s withdrawal, summarizing the available clinical data, detailing the methodologies of the key post-approval trials, and illustrating the underlying biological pathways.

Introduction to Voxelotor and its Mechanism of Action

Sickle cell disease is a monogenic disorder caused by a mutation in the β -globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape. This sickling leads to chronic hemolytic anemia, vascular occlusion, and severe pain crises.

Voxelotor was developed to directly counteract this fundamental pathophysiology. It is an oral, small-molecule agent that binds reversibly to the N-terminal valine of the alpha-chain of hemoglobin. This binding stabilizes hemoglobin in its oxygenated state, thereby increasing its affinity for oxygen and inhibiting the polymerization of deoxygenated HbS. The initial clinical

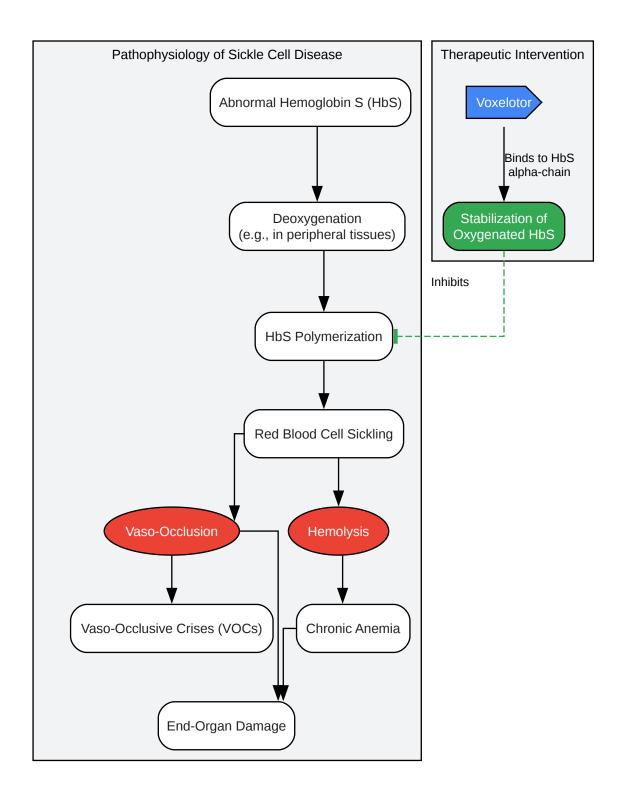


trials, such as the HOPE trial, demonstrated that **Voxelotor** could significantly increase hemoglobin levels and reduce markers of hemolysis in patients with SCD.[3]

Pathophysiological Pathway of Sickle Cell Disease and Voxelotor's Intervention

The following diagram illustrates the core pathophysiology of SCD and the targeted mechanism of **Voxelotor**.





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Figure 1. Mechanism of Voxelotor in Sickle Cell Disease Pathophysiology.

The Clinical Withdrawal: Emerging Safety Signals



Voxelotor was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in 2019 based on its ability to increase hemoglobin levels, a surrogate endpoint deemed reasonably likely to predict clinical benefit.[2] Continued approval was contingent on the verification of clinical benefit in confirmatory post-marketing trials.

In September 2024, Pfizer, which had acquired **Voxelotor**'s original developer, Global Blood Therapeutics, announced the voluntary withdrawal of the drug worldwide.[1] This decision was based on the totality of clinical data from post-marketing studies, which revealed an unfavorable benefit-risk profile.[1] The primary safety concerns were an "imbalance in vaso-occlusive crises and fatal events."[1][4]

The European Medicines Agency (EMA) had initiated a review of Oxbryta in July 2024 following reports of a higher-than-anticipated number of deaths in clinical trials.[5] Emerging data from two registry-based studies also suggested a higher occurrence of VOCs in patients during treatment with Oxbryta compared to the period before starting the medication.[5]

Post-Marketing Clinical Trial Data

The decision to withdraw **Voxelotor** was primarily influenced by safety data emerging from two key post-marketing, randomized, placebo-controlled trials: HOPE Kids 2 (NCT04218084) and RESOLVE (NCT05561140).

Quantitative Safety Data

While detailed final study reports with specific incidence rates of VOCs have not been made publicly available by Pfizer or regulatory agencies, documents from the EMA and company press releases have provided key data on fatal events.

Table 1: Summary of Fatal Events in Key Post-Marketing Trials



Trial	Study Population	Voxelotor Arm	Placebo Arm
HOPE Kids 2 (NCT04218084)	Children (2 to <15 years) at risk for stroke	8 deaths	2 deaths
RESOLVE (NCT05561140)	Patients (≥12 years) with leg ulcers	1 death (during 12- week double-blind period)8 additional deaths (during subsequent open- label phase)	0 deaths (during 12- week double-blind period)

Source: European Medicines Agency, 2025.[6]

In addition to the mortality imbalance, the EMA's assessment report noted that the studies also showed a higher number of sudden episodes of severe pain, including VOCs, among patients treated with **Voxelotor** compared to those receiving a placebo.[6] However, specific quantitative data on the annualized incidence rate of VOCs from these terminated trials have not been released.

Experimental Protocols of Key Post-Marketing Trials

The following sections detail the methodologies of the two pivotal trials that provided the critical safety data leading to **Voxelotor**'s withdrawal.

HOPE Kids 2 Trial (NCT04218084)

- Official Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Effect of Voxelotor on Transcranial Doppler (TCD) Flow Velocity in Pediatric Participants With Sickle Cell Disease.[7][8]
- Objective: The primary objective was to evaluate the effect of Voxelotor on TCD measurements, a marker for stroke risk in children with SCD.[7][8]
- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
 Participants were randomized in a 1:1 ratio to receive either Voxelotor or a matching placebo.[7][8]



- Participant Population: Approximately 224 pediatric participants aged ≥ 2 to < 15 years with a
 confirmed diagnosis of Sickle Cell Anemia (HbSS or HbSβ0 thalassemia) and TCD velocities
 indicating a higher risk of stroke (≥ 170 cm/sec to < 200 cm/sec).[8]
- Intervention:
 - Voxelotor Arm: Voxelotor administered orally once daily. Dosing was weight-based for children under 12 to provide exposure equivalent to the adult dose of 1500 mg/day.[7]
 - Placebo Arm: Matching placebo administered orally once daily.[7]
- Key Endpoints:
 - Primary: Change in TCD time-averaged maximum of the mean velocity (TAMMV) from baseline.
 - Secondary: Included the annualized incidence rate of VOCs, defined as a composite of acute painful crisis and/or acute chest syndrome (ACS).[7]
- Safety Assessment: Monitoring of all adverse events (AEs), with a specific focus on VOCs, ACS, and mortality.

RESOLVE Trial (NCT05561140)

- Official Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy of Voxelotor for the Treatment of Leg Ulcers in Patients With Sickle Cell Disease.[9][10]
- Objective: To assess the efficacy of Voxelotor plus standard of care (SOC) compared with placebo plus SOC on the healing of leg ulcers in patients with SCD.[9][10]
- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. The
 design included a 12-week double-blind treatment period, followed by a 12-week open-label
 period where all participants received Voxelotor.[1][9]
- Participant Population: Approximately 88 patients aged 12 years and older with a confirmed diagnosis of SCD (HbSS or HbSβ0 thalassemia) and at least one cutaneous leg ulcer meeting specific size and duration criteria. [10]

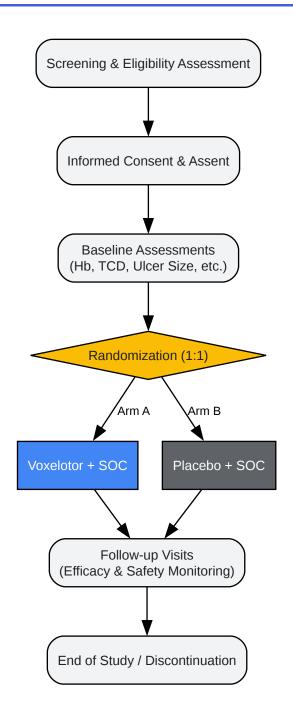


- Intervention:
 - Voxelotor Arm: Voxelotor 1500 mg orally once daily, in addition to SOC for wound care.
 [9]
 - Placebo Arm: Matching placebo orally once daily, in addition to SOC for wound care.[9]
- · Key Endpoints:
 - Primary: Proportion of patients with complete resolution of their target ulcer(s) by week 12.
 [9]
 - Secondary: Included time to ulcer resolution, change in ulcer surface area, and incidence of new ulcers.[9]
- Safety Assessment: Comprehensive monitoring of AEs, including VOCs and mortality.

Experimental Workflow

The general workflow for participants in these pivotal post-marketing trials is illustrated below.





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Figure 2. Generalized Experimental Workflow for Post-Marketing Trials.

Conclusion and Future Implications

The clinical withdrawal of **Voxelotor** underscores the critical importance of robust post-marketing surveillance, particularly for drugs approved via accelerated pathways based on surrogate endpoints. While **Voxelotor**'s mechanism of action was scientifically sound and initial data on improving anemia were promising, the subsequent emergence of serious safety



signals—namely an increased risk of vaso-occlusive crises and mortality—led to the conclusion that the benefit-risk balance was no longer favorable.[1][6]

The underlying mechanism for this paradoxical increase in severe adverse events remains unclear and requires further investigation by the manufacturer and regulatory bodies.[6] For the scientific and drug development community, the **Voxelotor** case serves as a crucial lesson in the translation of mechanistic promise to real-world clinical benefit and safety. It highlights the potential disconnect between improving a surrogate marker (hemoglobin levels) and achieving clinically meaningful outcomes, reinforcing the need for comprehensive evaluation of patient-centric endpoints like pain crises and quality of life in future sickle cell disease therapies.

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References

- 1. pfizer.com [pfizer.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. 5579775 OVERVIEW OF THE VOXELOTOR POST-APPROVAL CLINICAL RESEARCH PROGRAM PMC [pmc.ncbi.nlm.nih.gov]
- 4. centerforevidencebasedpolicy.org [centerforevidencebasedpolicy.org]
- 5. EMA recommends suspension of sickle cell disease medicine Oxbryta | European Medicines Agency (EMA) [ema.europa.eu]
- 6. aifa.gov.it [aifa.gov.it]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study to Evaluate the Effect of GBT440 on TCD in Pediatrics With Sickle Cell Disease [ctv.veeva.com]
- 9. P-059: TRIAL IN PROGRESS: THE RANDOMIZED, DOUBLE-BLIND, MULTICENTER, PLACEBO-CONTROLLED PHASE 3 RESOLVE TRIAL INVESTIGATING THE EFFICACY OF VOXELOTOR WITH STANDARD OF CARE IN THE RESOLUTION OF LEG ULCERS IN PATIENTS WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolution of Sickle Cell Leg Ulcers With Voxelotor [ctv.veeva.com]



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